

# Crystal Structure of Sifuvirtide in Complex with HIV-1 gp41: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Sifuvirtide |           |  |  |
| Cat. No.:            | B10832413   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the crystal structure of **Sifuvirtide** (SFT), a potent HIV-1 fusion inhibitor, in complex with its target, the N-terminal heptad repeat (NHR) region of the viral glycoprotein gp41. Understanding this complex's three-dimensional structure is crucial for elucidating **Sifuvirtide**'s mechanism of action and for the rational design of next-generation HIV fusion inhibitors.

## Introduction: HIV-1 Entry and the Role of gp41

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers. The process begins with the gp120 subunit binding to the CD4 receptor on the target cell surface, which triggers conformational changes exposing a binding site for a coreceptor (CCR5 or CXCR4). This coreceptor binding induces a major structural rearrangement in the gp41 subunit, exposing its hydrophobic fusion peptide, which inserts into the target cell membrane.

Subsequently, gp41 refolds into a highly stable six-helix bundle (6-HB) structure, also known as a trimer-of-hairpins. This structure is formed by three N-terminal heptad repeat (NHR) regions creating a central, parallel coiled-coil, and three C-terminal heptad repeat (CHR) regions packing in an antiparallel fashion into the grooves of the NHR trimer.[1] The formation of this 6-HB pulls the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral core to enter the cytoplasm.[1]



**Sifuvirtide** is a synthetic peptide designed to mimic the CHR region of gp41. It competitively binds to the NHR region during the pre-hairpin intermediate stage, effectively preventing the formation of the fusogenic 6-HB and thereby blocking viral entry.[2][3]

#### **Mechanism of Sifuvirtide Inhibition**

**Sifuvirtide**'s inhibitory action is a direct interruption of the gp41 conformational changes required for membrane fusion. By binding with high affinity to the transiently exposed NHR coiled-coil, it occupies the binding grooves that would otherwise be engaged by the endogenous CHR helices. This dominant-negative action stalls the fusion process, preventing the virus from entering the host cell. The following diagram illustrates this mechanism.



Click to download full resolution via product page



Mechanism of **Sifuvirtide** (SFT) action on HIV-1 gp41-mediated fusion.

## Crystal Structure of the Sifuvirtide-gp41 Complex

The crystal structure of **Sifuvirtide** in complex with a model NHR peptide (N36) was solved to a resolution of 1.7 Å, providing atomic-level detail of the interaction.[1] The structure, available in the Protein Data Bank (PDB) under the accession code 3VIE, reveals a canonical six-helix bundle.[4][5] In this assembly, three N36 peptides form the central parallel coiled-coil, and three **Sifuvirtide** peptides bind in an antiparallel orientation to the hydrophobic grooves on the surface of the N36 trimer.[1]

The quantitative data from the X-ray diffraction experiment are summarized below.

| Parameter                     | Value                          | Reference |
|-------------------------------|--------------------------------|-----------|
| PDB ID                        | 3VIE                           | [4]       |
| Resolution (Å)                | 1.70                           | [1]       |
| Space Group                   | C2                             | [1]       |
| Unit Cell Dimensions (Å)      | a=97.9, b=56.2, c=58.2         | [4]       |
| Unit Cell Angles (°)          | α=90, β=118.9, γ=90            | [4]       |
| Molecules per Asymmetric Unit | 1 (3 SFT chains, 3 N36 chains) | [1]       |
| R-work / R-free               | 0.201 / 0.231                  | [4]       |

The high-resolution structure fully supports the rational design of **Sifuvirtide** and highlights the key interactions responsible for its potent inhibitory activity.

- Helical Conformation: Sifuvirtide adopts a fully helical conformation, which is stabilized by multiple engineered, intra-chain salt bridges.[1]
- Inter-helical Interactions: The design of **Sifuvirtide** introduces novel inter-helical salt bridges and hydrogen bonds that enhance its binding affinity to the NHR trimer compared to endogenous CHR peptides.[1][4]



- Hydrophobic Pocket Stabilization: A key feature of the gp41 6-HB is a deep hydrophobic pocket on the NHR trimer.[6] The Sifuvirtide structure shows that residue Thr-119 serves to stabilize this critical pocket, contributing to the stability of the complex.[1][4]
- N-terminal Stabilization: An extra serine residue and an acetyl group at the N-terminus of Sifuvirtide help stabilize the α-helicity of this region.[1][4]

#### **Quantitative Analysis of Sifuvirtide Activity**

**Sifuvirtide** demonstrates potent and broad anti-HIV activity against diverse subtypes and variants, including those with cross-resistance to first-generation fusion inhibitors like Enfuvirtide (T20).[1][3]

| HIV-1 Strain /<br>Variant  | Туре                    | IC50 (nM) | Reference |
|----------------------------|-------------------------|-----------|-----------|
| HIV-1 IIIB                 | Laboratory-adapted (X4) | 1.7       | [3]       |
| HIV-1 Bal                  | Laboratory-adapted (R5) | 3.2       | [3]       |
| Primary Isolate<br>92HT593 | Subtype B               | 0.34      | [3]       |
| Primary Isolate<br>92UG037 | Subtype A               | 1.2       | [3]       |
| Primary Isolate<br>93IN101 | Subtype C               | 1.4       | [3]       |
| T20-Resistant Mutant       | V38A in gp41            | 11.5      | [3]       |

## **Experimental Protocols**

The determination of the **Sifuvirtide**-N36 complex structure involved several key experimental stages, from peptide preparation to crystallographic analysis.







**Sifuvirtide** and the NHR-mimicking peptide N36 were chemically synthesized and purified using standard solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (HPLC). To form the complex, the purified peptides were mixed in equimolar ratios, dissolved in a denaturing buffer (e.g., 6 M guanidine HCl), and then dialyzed against a refolding buffer (e.g., phosphate-buffered saline) to allow for the self-assembly of the six-helix bundle.

The purified **Sifuvirtide**-N36 complex was concentrated and subjected to crystallization screening using the hanging-drop vapor-diffusion method. Crystals suitable for X-ray diffraction were obtained and cryo-protected. Complete diffraction data were collected at a synchrotron source (beamline PX III SLS, Villigen, Switzerland) using X-rays with a wavelength of 1.000 Å. [1]

The structure of the **Sifuvirtide**-N36 complex was solved by the molecular replacement method using a previously determined HIV-1 gp41 core structure (PDB ID: 1ENV) as a search model.[1] The initial model was then refined against the collected diffraction data using crystallographic software packages (e.g., Phaser from the CCP4 suite), involving iterative cycles of manual model building and automated refinement until the model converged and agreed with the experimental data.[1]





Click to download full resolution via product page

Experimental workflow for determining the **Sifuvirtide**-gp41 complex structure.

#### Conclusion

The high-resolution crystal structure of **Sifuvirtide** in complex with the gp41 NHR provides a definitive structural basis for its potent and broad anti-HIV-1 activity. The detailed molecular interactions revealed by this structure validate the rational design principles employed in its development, such as the introduction of stabilizing salt bridges and optimization of interactions within the conserved hydrophobic pocket.[1] This structural information is invaluable for the ongoing development of more potent, second-generation fusion inhibitors with improved pharmacokinetic properties and higher barriers to the development of drug resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Broad Antiviral Activity and Crystal Structure of HIV-1 Fusion Inhibitor Sifuvirtide PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and evaluation of sifuvirtide, a novel HIV-1 fusion inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb\_00003vie [wwpdb.org]
- 6. Molecular mechanism of HIV-1 resistance to sifuvirtide, a clinical trial—approved membrane fusion inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of Sifuvirtide in Complex with HIV-1 gp41: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832413#crystal-structure-of-sifuvirtide-in-complex-with-gp41]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com